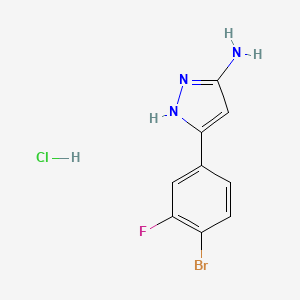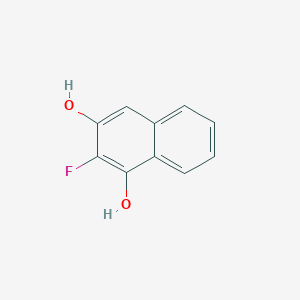
2-Fluoronaphthalene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoronaphthalene-1,3-diol is an organic compound with the molecular formula C10H7FO2 It is a derivative of naphthalene, where two hydroxyl groups are positioned at the 1 and 3 positions, and a fluorine atom is attached at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoronaphthalene-1,3-diol typically involves the fluorination of naphthalene derivatives. One common method includes the reaction of 2-naphthol with para-toluene sulfochloride to produce para-toluenesulfonic acid-2-naphthyl. This intermediate then reacts with a fluorinating agent under the catalysis of a tertiary amine bidentate ligand and metallic copper in an aprotic solvent with a high boiling point .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of safer and more readily available reagents is preferred to avoid hazardous materials and simplify the operation .
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluoronaphthalene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro-2-fluoronaphthalene-1,3-diol.
Substitution: Formation of substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
2-Fluoronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-fluoronaphthalene-1,3-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
1-Fluoronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,3-Dihydroxynaphthalene:
7-Fluoronaphthalene-1,3-diol: Similar structure but with the fluorine atom at a different position, leading to different reactivity and applications.
Uniqueness: 2-Fluoronaphthalene-1,3-diol is unique due to the presence of both hydroxyl groups and a fluorine atom, which confer distinct chemical properties and potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H7FO2 |
|---|---|
Peso molecular |
178.16 g/mol |
Nombre IUPAC |
2-fluoronaphthalene-1,3-diol |
InChI |
InChI=1S/C10H7FO2/c11-9-8(12)5-6-3-1-2-4-7(6)10(9)13/h1-5,12-13H |
Clave InChI |
WLXZAWPLOZHUOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


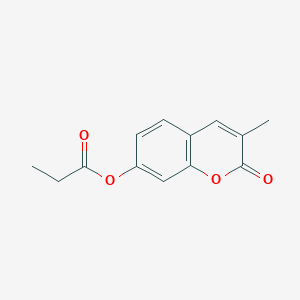
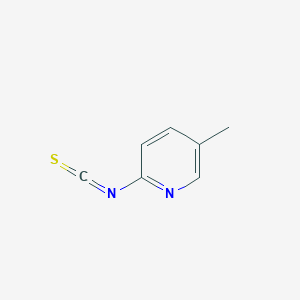
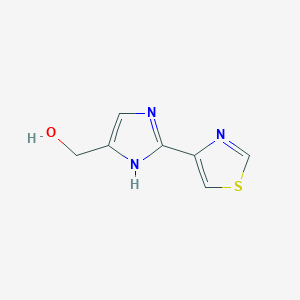
![3-(2,5-Dimethoxyphenyl)-N-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]acrylamide](/img/structure/B13694566.png)
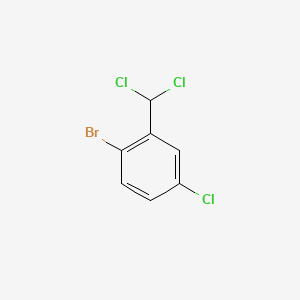
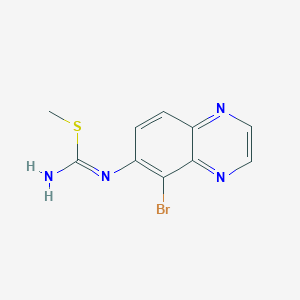
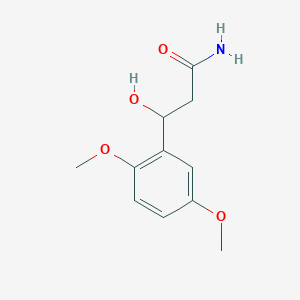
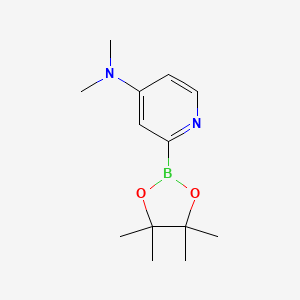
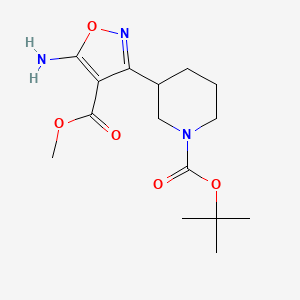
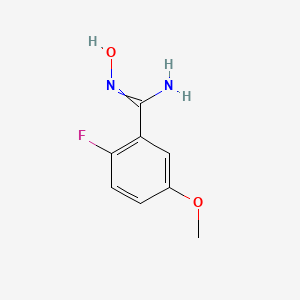
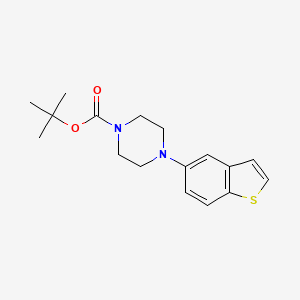
![Ethyl 4-Bromo-3-oxo-2-[4-(trifluoromethyl)phenyl]butanoate](/img/structure/B13694601.png)
![4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester](/img/structure/B13694602.png)
